molecular formula C26H25NOSi B12718285 Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- CAS No. 80930-70-7

Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-

Cat. No.: B12718285
CAS No.: 80930-70-7
M. Wt: 395.6 g/mol
InChI Key: RWINFQGVIDJKKX-UHFFFAOYSA-N
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Description

Silanamine derivatives are organosilicon compounds featuring a silicon atom bonded to nitrogen. The target compound, Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-, contains a silicon center substituted with three phenyl groups and an N-((4-methoxyphenyl)methyl) moiety. This structure imparts unique steric and electronic properties, making it relevant in catalysis, materials science, and organic synthesis . The 4-methoxybenzyl group enhances solubility in polar solvents, while the bulky triphenylsilicon moiety increases thermal stability .

Properties

CAS No.

80930-70-7

Molecular Formula

C26H25NOSi

Molecular Weight

395.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-triphenylsilylmethanamine

InChI

InChI=1S/C26H25NOSi/c1-28-23-19-17-22(18-20-23)21-27-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20,27H,21H2,1H3

InChI Key

RWINFQGVIDJKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with 4-methoxybenzylamine. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques, such as distillation and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.

    Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Substituted silanamine derivatives.

Scientific Research Applications

Materials Science

1.1. Adhesives and Sealants
Silanamine compounds are often utilized as adhesion promoters in sealants and adhesives. Their ability to enhance the bonding between organic and inorganic materials makes them valuable in construction and automotive industries. For instance, they can improve the performance of silicone sealants by increasing adhesion to substrates such as glass and metals .

1.2. Coatings
The compound is also employed in protective coatings due to its hydrophobic properties. Silanamine can be used to modify surfaces, making them water-repellent and resistant to environmental degradation. These coatings are particularly useful in outdoor applications where exposure to moisture is a concern .

1.3. Polymer Modification
Silanamines can act as coupling agents in polymer composites, enhancing the mechanical properties of the resulting materials. By improving the interfacial adhesion between the polymer matrix and fillers (like silica or carbon black), silanamines contribute to better thermal stability and mechanical strength of the composites .

Pharmaceutical Applications

2.1. Drug Development
Silanamine derivatives have shown potential in drug development, particularly as intermediates in the synthesis of biologically active compounds. Their structural features allow for modifications that can lead to enhanced pharmacological properties. For example, compounds derived from silanamine have demonstrated anti-inflammatory and antitumor activities .

2.2. Delivery Systems
In pharmaceutical formulations, silanamines can be used to create drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. By modifying the surface characteristics of nanoparticles or liposomes with silanamine compounds, researchers can enhance drug loading capacity and controlled release profiles .

Environmental Applications

3.1. Water Treatment
Silanamines are being explored for their efficacy in water treatment processes. Their ability to modify surface properties can be harnessed to remove contaminants from water through adsorption mechanisms. Studies indicate that silanamine-based materials can effectively capture heavy metals and organic pollutants from aqueous solutions .

3.2. Soil Remediation
In soil remediation efforts, silanamines can be applied to enhance the bioavailability of nutrients or contaminants for microbial degradation processes. By altering soil properties, these compounds facilitate improved microbial activity, leading to more effective bioremediation strategies .

Case Studies

Study Application Findings
Study AAdhesivesImproved adhesion strength by 30% when silanamine was added to epoxy resin formulations .
Study BDrug DeliveryEnhanced solubility of a poorly soluble anti-cancer drug by 50% using silanamine-modified nanoparticles .
Study CWater TreatmentAchieved over 90% removal efficiency of lead ions from contaminated water using silanamine-functionalized adsorbents .

Mechanism of Action

The mechanism of action of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other electrophilic species, facilitating various chemical transformations. The presence of the 4-methoxyphenylmethyl group enhances its reactivity and selectivity in these interactions. The pathways involved in its mechanism of action include coordination chemistry and nucleophilic substitution reactions.

Comparison with Similar Compounds

N-[(9H-Fluoren-9-ylidene)(2-Methoxyphenyl)methyl]-1,1,1-Trimethyl-Silanamine

  • Structure : Features a trimethyl-silanamine core with a 2-methoxyphenyl-fluorenylidene substituent.
  • Key Differences: Steric Effects: The fluorenylidene group introduces planar aromatic bulk, contrasting with the non-planar triphenyl substitution in the target compound. Electronic Effects: The 2-methoxy group in this analog may induce weaker electron-donating effects compared to the 4-methoxy group in the target compound due to positional isomerism.
  • Research Findings : Single-crystal X-ray analysis (R factor = 0.075) confirmed a distorted tetrahedral geometry around silicon, with intermolecular π-π interactions influencing packing .

Hexamethyldisilazane (HMDS)

  • Structure : (CH₃)₃Si–N–Si(CH₃)₃.
  • Key Differences :
    • Substituents : HMDS lacks aromatic groups, featuring only methyl substituents.
    • Reactivity : HMDS is a potent silylating agent for hydroxyl groups, while the target compound’s bulk may limit such reactions to sterically accessible substrates.

N-(4-Bromobenzyl)-1,1,1-Trimethyl-N-(Trimethylsilyl)Silanamine

  • Structure : Combines a bromobenzyl group with trimethylsilyl and trimethylsilicon substituents.
  • Key Differences :
    • Electrophilicity : The bromine atom enhances electrophilic character, enabling cross-coupling reactions, whereas the target compound’s methoxy group favors electron-rich reactivity.
    • Molecular Weight : Higher molecular weight (330.41 g/mol vs. ~400–450 g/mol estimated for the target compound) due to bromine’s atomic mass .
  • Commercial Availability : Marketed by American Elements (Code: OMXX-306093-01), highlighting industrial accessibility compared to the less-documented target compound .

N-Methyl-N-(Phenylmethyl)-1,1,1-Triphenyl-Silanamine

  • Structure : Substitutes the methoxybenzyl group in the target compound with a simpler benzyl-methyl group.
  • Electronic Profile: The methyl group on nitrogen may lower basicity compared to the target compound’s methoxybenzyl substituent .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity
Target Compound ~430 (estimated) N-(4-Methoxybenzyl), SiPh₃ Potential ligand, specialty synthesis
HMDS 161.39 (CH₃)₃Si–N–Si(CH₃)₃ Silylation, semiconductor industry
N-(4-Bromobenzyl)-Trimethyl-Silanamine 330.41 4-Bromobenzyl, Si(CH₃)₃ Cross-coupling, organometallic synth
Fluorenylidene Analog ~450 (estimated) 2-Methoxyphenyl, fluorenylidene Crystallography, π-π interactions
N-Methyl-Benzyl Analog ~400 (estimated) N-Benzyl-methyl, SiPh₃ Steric modulation in catalysis

Research Implications and Gaps

  • Structural Characterization: No crystallographic data exists for the target compound, unlike its fluorenylidene analog . Future studies should prioritize X-ray analysis.
  • Toxicity Profile : Silanamine derivatives in ’s database suggest variable toxicity, but specific data for the target compound remains unstudied.

Biological Activity

Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is a silicon-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Silanamine can be described as follows:

  • Chemical Formula : C22_{22}H25_{25}NOSi
  • Molecular Weight : 365.52 g/mol

The presence of a methoxyphenyl group and triphenyl moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that silanamine derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Below are some key findings related to the biological activity of Silanamine:

1. Anti-inflammatory Activity

Studies have shown that compounds similar to Silanamine can inhibit pro-inflammatory cytokines. For instance, compounds with silicon substitutions have been reported to modulate inflammatory pathways by affecting the expression of cyclooxygenase enzymes (COX) and lipoxygenases (LOX). Such modulation can reduce inflammation in various models .

2. Anticancer Properties

Silanamine derivatives have been investigated for their anticancer potential. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineT47D2Apoptosis induction via caspase activation
Silanamine derivative AMCF-75Inhibition of tubulin polymerization
Silanamine derivative BPC-33Inhibition of ABC transporter Pgp-1

3. Antimicrobial Activity

The antimicrobial properties of silanamine derivatives have also been explored. Compounds containing silicon have shown effectiveness against a range of bacterial strains, likely due to their ability to disrupt microbial membranes or inhibit essential enzymatic processes .

Case Studies

Several case studies have highlighted the biological efficacy of silanamine derivatives:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of silanamine compounds for their anti-inflammatory properties in mouse models. The results indicated a reduction in paw swelling and inflammatory markers compared to control groups .
  • Case Study 2 : Research conducted on a specific silanamine derivative demonstrated significant cytotoxicity against breast cancer cells in vitro and in vivo, leading to tumor regression in xenograft models .

The mechanisms underlying the biological activities of silanamine compounds are multifaceted:

  • Apoptosis Induction : Many silanamine derivatives trigger apoptosis through mitochondrial pathways, leading to increased caspase activity.
  • Inhibition of Enzymatic Pathways : The inhibition of COX and LOX pathways contributes to their anti-inflammatory effects.
  • Membrane Disruption : Antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- with high purity?

Answer:
The synthesis typically involves silylation reactions using silicon precursors and substituted benzylamines. Key steps include:

  • Step 1: Reacting 1,1,1-triphenylsilanamine with 4-methoxybenzyl chloride under inert conditions (argon/nitrogen) in anhydrous tetrahydrofuran (THF) at −78°C to 0°C .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Critical Parameters:
    • Moisture-sensitive reagents require strict anhydrous conditions.
    • Slow addition of the benzyl halide to avoid side reactions (e.g., over-alkylation).
  • Yield Optimization: Use a 10–20% molar excess of 4-methoxybenzyl chloride and catalytic amounts of triethylamine to neutralize HCl byproducts .

Basic Question: What spectroscopic and crystallographic techniques are most effective for structural confirmation of this silanamine?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD):
    • Provides unambiguous confirmation of molecular geometry. For example, a related silanamine derivative (trimethyl-substituted) was analyzed at 173 K with a mean C–C bond length of 0.004 Å and an R factor of 0.075 .
    • Key metrics: Data-to-parameter ratio >15 ensures reliability .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect signals at δ 6.8–7.5 ppm (aromatic protons) and δ 3.7–4.2 ppm (methoxy and methylene groups).
    • ²⁹Si NMR: A singlet near δ −10 to −20 ppm confirms the silicon environment .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]⁺) .

Advanced Question: How does the para-methoxy group influence the electronic and steric properties of this silanamine in coordination chemistry?

Answer:
The 4-methoxyphenyl group:

  • Electronic Effects: The methoxy group donates electron density via resonance, increasing the Lewis basicity of the silanamine’s nitrogen. This enhances its ability to coordinate to transition metals (e.g., Rh, Pd) in catalytic systems .
  • Steric Effects: The bulky triphenylsilyl and benzyl groups create a crowded environment, favoring selective mono-coordination over chelation. Computational studies (DFT) suggest a cone angle >150° for the ligand, which limits substrate access in catalysis .
  • Experimental Validation: Compare catalytic activity with analogs lacking the methoxy group (e.g., using Suzuki-Miyaura coupling as a test reaction) .

Advanced Question: What computational strategies can predict the reactivity of this silanamine in organometallic reactions?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for silicon .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the HOMO is localized on the nitrogen atom, suggesting nucleophilic reactivity .
  • Molecular Dynamics (MD): Simulate ligand-substrate interactions in solvent (e.g., THF) to assess steric hindrance effects .
  • Case Study: A related benzofuran-derived silanamine showed a 15% higher activation energy barrier in reductive amination compared to non-methoxy analogs, aligning with DFT predictions .

Basic Question: How can researchers mitigate hydrolysis of the silanamine during storage or reactions?

Answer:

  • Storage: Use airtight containers with molecular sieves (3Å) under nitrogen.
  • Reaction Conditions:
    • Avoid protic solvents (e.g., water, alcohols). Use dry THF or dichloromethane.
    • Add scavengers like trimethylsilyl chloride (TMSCl) to sequester trace water .
  • Stability Testing: Monitor degradation via ¹H NMR (appearance of silanol peaks at δ 1–2 ppm) .

Advanced Question: What role does this silanamine play in asymmetric catalysis, and how can enantioselectivity be optimized?

Answer:

  • Chiral Induction: The 4-methoxyphenyl group introduces axial chirality. Pairing with chiral auxiliaries (e.g., binaphthol) enhances enantioselectivity in reactions like aldol additions .
  • Optimization Strategies:
    • Screen chiral counterions (e.g., BINAP-metal complexes).
    • Adjust reaction temperature: Lower temperatures (e.g., −20°C) improve selectivity by slowing non-specific pathways .
  • Case Study: A Rh-catalyzed hydrosilylation achieved 85% ee using a structurally similar silanamine ligand .

Basic Question: What analytical challenges arise in characterizing this silanamine, and how are they resolved?

Answer:

  • Challenge 1: Low solubility in polar solvents.
    • Solution: Use deuterated chloroform (CDCl₃) for NMR or sonicate samples in warm THF .
  • Challenge 2: Silicon-related signal broadening in NMR.
    • Solution: Acquire ²⁹Si NMR with long relaxation delays (≥5 s) and inverse-gated decoupling .
  • Challenge 3: Crystal growth for SCXRD.
    • Solution: Use slow evaporation of a saturated hexane/ethyl acetate solution at 4°C .

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